Broadcillin
Descripción
Broadcillin (referred to as "Broadcillin 'Banyu'" in clinical studies) is a combination antibiotic containing equal parts of ampicillin and oxacillin . It was administered intravenously in pediatric patients (newborns to 8 years old) to treat acute bacterial infections, including pneumonia, respiratory tract infections, and urinary tract infections. In a clinical trial involving 55 children, Broadcillin demonstrated an 88.7% overall efficacy rate, with success in 47 out of 53 evaluable cases (28 "excellent" and 19 "good" responses). Failures were observed in sepsis, meningitis, and enteritis cases. Adverse reactions occurred in 16.4% of patients, including skin eruptions, eosinophilia, and transient elevations in liver enzymes (GOT, GPT) and blood urea nitrogen (BUN) . The study concluded that intravenous Broadcillin is both effective and safe when administered at 50–150 mg/day in divided doses .
Propiedades
Número CAS |
8067-85-4 |
|---|---|
Fórmula molecular |
C35H38N6O9S2 |
Peso molecular |
750.8 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H19N3O5S.C16H19N3O4S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t13-,14+,17-;9-,10-,11+,14-/m11/s1 |
Clave InChI |
ZJZHQGPJCMNEDT-TWZKVBNYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
SMILES isomérico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Sinónimos |
ampiox broadcillin |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Broadcillin’s unique combination of ampicillin (broad-spectrum penicillin) and oxacillin (penicillinase-resistant penicillin) distinguishes it from other β-lactam antibiotics. Below is a comparative analysis based on pharmacological properties, spectrum, and clinical data from the provided evidence:
Broadcillin vs. Individual Components
Key Findings :
- Broadcillin’s dual mechanism combines ampicillin’s broad coverage (effective against Enterobacteriaceae) with oxacillin’s resistance to staphylococcal penicillinases . This synergy addresses mixed infections where penicillinase-producing Staphylococcus aureus coexists with Gram-negative pathogens.
- In contrast, standalone ampicillin is vulnerable to β-lactamase degradation, while oxacillin lacks meaningful Gram-negative activity.
Broadcillin vs. Hetacillin Potassium
Hetacillin potassium () is a prodrug of ampicillin, hydrolyzed to ampicillin in vivo. Unlike Broadcillin, it lacks oxacillin’s β-lactamase stability:
Key Findings :
- Broadcillin’s inclusion of oxacillin provides superior coverage against penicillin-resistant Staphylococci compared to Hetacillin, which relies solely on ampicillin’s activity .
Broadcillin vs. Other Combination Therapies
- Advantage : Broadcillin avoids the nephrotoxicity and pharmacokinetic complexities associated with β-lactamase inhibitors (e.g., clavulanic acid).
- Limitation : Lacks extended Gram-negative coverage compared to later-generation cephalosporins or carbapenems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
